Cbl-b-IN-3 is part of a series of compounds developed to inhibit Cbl-b's function. The specific compound Cbl-b-IN-3 has been studied in the context of its interaction with the protein's domains, particularly the tyrosine kinase binding domain and the linker region, which are crucial for its E3 ligase activity .
The synthesis of Cbl-b-IN-3 involves several steps that typically include:
The synthesis may involve the modification of existing compounds like Nx-1607, focusing on enhancing binding affinity and specificity towards the target protein . The use of high-throughput screening techniques can facilitate the identification of promising candidates for further development.
Cbl-b-IN-3's molecular structure has been elucidated through X-ray crystallography, revealing its binding conformation within the Cbl-b protein complex. The compound acts as an intramolecular glue, stabilizing the protein in an inactive conformation, thus inhibiting its E3 ligase activity .
The structural data indicate that Cbl-b-IN-3 interacts specifically with the tyrosine kinase binding domain and linker regions of Cbl-b, but not with the RING domain, which is essential for its ubiquitin ligase function .
Cbl-b-IN-3 primarily participates in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:
The binding affinity and kinetics can be assessed using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), providing insights into how effectively Cbl-b-IN-3 inhibits the E3 ligase activity of Cbl-b .
Cbl-b-IN-3 inhibits Cbl-b by locking it into an inactive state through specific interactions with key domains involved in its regulatory function. The mechanism includes:
Biophysical assays have demonstrated that treatment with Cbl-b-IN-3 results in significant changes in thermal stability and conformational dynamics of the Cbl-b protein, indicating effective inhibition .
Key chemical properties include:
Cbl-b-IN-3 has potential applications in:
Casitas B lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that serves as a master regulator of immune cell activation thresholds. Its structure comprises three critical domains: a tyrosine kinase-binding domain (TKBD) for substrate recognition, a linker helix region (LHR) containing a conserved tyrosine residue (Y363), and a RING finger domain that recruits ubiquitin-conjugating enzymes [3] [6]. Cbl-b maintains peripheral immune tolerance by ubiquitinating key signaling proteins in T cells, natural killer cells, and antigen-presenting cells. Mechanistically, it catalyzes K48-linked polyubiquitination of substrates such as phospholipase C gamma 1 (PLCγ1), VAV proto-oncogene, and growth factor receptor-bound protein 2 (GRB2), targeting them for proteasomal degradation [3] [8]. This activity dampens T cell receptor (TCR) and CD28 costimulatory signaling, thereby preventing aberrant activation and autoimmunity [7].
In natural killer cells, Cbl-b regulates cytotoxicity by ubiquitinating tyrosine kinase receptors TYRO3, AXL, and MERTK—collectively termed TAM receptors—leading to their internalization and degradation [4]. Consequently, Cbl-b deficiency or inhibition unleashes natural killer cell-mediated antitumor responses. Genetic studies in mice reveal that Cbl-b knockout animals develop spontaneous autoimmunity but also exhibit enhanced resistance to tumor metastasis, underscoring its non-redundant role in immune homeostasis [4] [7].
Table 1: Key Substrates of Cbl-b in Immune Cells
| Substrate Protein | Ubiquitination Type | Biological Consequence | Immune Cell Type |
|---|---|---|---|
| PLCγ1 | K48-linked polyubiquitin | Impaired calcium flux and NFAT activation | T cells |
| VAV | K48-linked polyubiquitin | Disrupted cytoskeletal reorganization | T cells, natural killer cells |
| TAM receptors (TYRO3/AXL/MERTK) | K48-linked polyubiquitin | Enhanced cytotoxicity | Natural killer cells |
| PI3K p85 subunit | Monoubiquitination | Attenuated Akt activation | T cells, B cells |
| CD3ζ | K48-linked polyubiquitin | TCR downregulation | T cells |
The therapeutic potential of Cbl-b inhibition arises from its divergent roles in cancer immunity and autoimmune pathogenesis. In oncology, Cbl-b establishes an immunosuppressive tumor microenvironment by enforcing T cell anergy and exhaustion. Tumors exploit this pathway by upregulating Cbl-b expression via transforming growth factor beta and interleukin-10, thereby evading immune surveillance [5] [9]. Preclinical models demonstrate that Cbl-b-deficient mice reject implanted tumors—including melanoma and mammary carcinomas—through hyperactive CD8⁺ T cell and natural killer cell responses [4] [7]. Notably, genetic ablation of Cbl-b synergizes with programmed cell death protein 1 blockade, enhancing tumor infiltration by cytotoxic lymphocytes [5].
Conversely, in autoimmune disorders, excessive Cbl-b activity may limit pathological self-reactivity. However, polymorphisms in the CBLB gene correlate with autoimmune susceptibility in humans, suggesting that fine-tuning its activity could restore tolerance [7]. For instance, in experimental allergic encephalomyelitis (a multiple sclerosis model), Cbl-b deletion exacerbates disease severity, whereas pharmacological stabilization of Cbl-b may theoretically suppress autoreactive T cells [3]. Thus, context-dependent modulation—inhibition for cancer versus stabilization for autoimmunity—represents a dual therapeutic strategy.
Table 2: Preclinical Evidence for Cbl-b Targeting
| Disease Context | Model System | Intervention | Key Outcome |
|---|---|---|---|
| Metastatic melanoma | Cbl-b⁻/⁻ mice | Genetic knockout | 80% tumor rejection via natural killer cell activation |
| B-cell lymphoma | BALB/c mice with A20 tumors | Cbl-b inhibitor (NX-1607) | Reduced tumor growth; increased CD8⁺ T cell infiltration |
| Autoimmune arthritis | Collagen-induced arthritis | Cbl-b overexpression | Suppressed joint inflammation |
| UV-induced skin cancer | Cbl-b⁻/⁻ mice | Genetic knockout | Spontaneous tumor rejection |
Targeting E3 ligases like Cbl-b with small molecules presents unique challenges due to the absence of catalytic pockets and the need to disrupt protein-protein interactions. First-generation inhibitors employed substrate-competitive strategies but lacked specificity. Advances in structural biology enabled the development of conformation-disrupting compounds, exemplified by the triazole-based inhibitor series including NX-1607 and its analog C7683 [5] [6]. These compounds bind the TKBD-LHR interface of Cbl-b, locking it in an autoinhibited "closed" conformation through intramolecular glue effects. Biophysical analyses (e.g., surface plasmon resonance) confirm high-affinity binding (KD ≈ 8–12 nM) to full-length Cbl-b, stabilizing the protein by 10–12°C in thermal shift assays [6].
Cbl-b-IN-3 exemplifies this class of inhibitors. Its mechanism involves preventing phosphorylation at Y363—a prerequisite for RING domain reorientation and E2 ubiquitin-conjugating enzyme recruitment [6]. Consequently, substrate ubiquitination is abrogated, leading to sustained TCR-proximal signaling. In primary T cells, Cbl-b inhibitors enhance mitogen-activated protein kinase/extracellular signal-regulated kinase phosphorylation, interleukin-2 production, and proliferation even under suboptimal stimulation [5]. Unlike immune checkpoint antibodies (e.g., anti-programmed cell death protein 1), which reinvigorate exhausted T cells, Cbl-b inhibitors intrinsically lower activation thresholds, potentially benefiting "cold" tumors with low immune infiltration.
The trajectory of ubiquitin pathway modulators highlights their clinical versatility. Proteasome inhibitors (e.g., bortezomib) validated ubiquitin-dependent proteolysis as a target but lack immunological specificity. In contrast, E3 ligase inhibitors like Cbl-b-IN-3 offer precise control over immune signaling nodes, positioning them as next-generation immunotherapeutics [9].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1